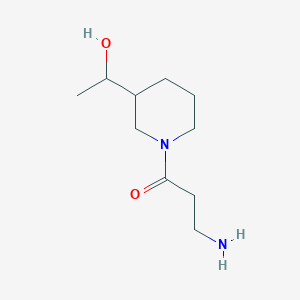

3-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11/h8-9,13H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROVXPCYTXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

Piperidine derivatives can interact with their targets in different ways, leading to various biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of pathways due to their presence in numerous classes of pharmaceuticals .

Pharmacokinetics

It is known that the incorporation of certain elements into piperidine derivatives can influence their pharmacokinetic properties .

Result of Action

The effects would depend on the specific targets and pathways influenced by this compound .

Action Environment

It is known that such factors can significantly impact the effectiveness of pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

3-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can modulate the activity of these kinases, thereby influencing various cellular processes. Additionally, the compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways significantly. For example, it can activate or inhibit pathways involved in cell growth, differentiation, and apoptosis. This compound also affects gene expression by modulating the activity of transcription factors, which are proteins that help turn specific genes on or off. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives. This compound also affects the balance of metabolic pathways, such as glycolysis and the citric acid cycle, by altering enzyme activity and metabolite concentrations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it affects metabolic processes and energy production.

Biological Activity

3-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a piperidine ring with an amino group and a hydroxyethyl substituent. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 3-amino-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one , and it has the following structural formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Hydroxyethyl Group : This is commonly done via alkylation reactions, often using ethylene oxide.

- Amination : The amino group is introduced through nucleophilic substitution reactions, typically involving ammonia or primary amines under controlled conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl and amino groups are crucial for binding to these targets, influencing several biological pathways.

In Vitro Studies

Research has indicated that this compound exhibits notable effects on various biological systems:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases where these enzymes play a critical role.

Case Studies

A recent study explored the compound's potential as a therapeutic agent in cancer treatment. It was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Moderate |

| MCF7 (Breast Cancer) | 3.8 | High |

| HeLa (Cervical Cancer) | 4.5 | Moderate |

These results suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-1-(4-hydroxyethyl)piperidine | Lacks propan-1-one moiety | Lower enzyme inhibition |

| 1-(4-(1-Hydroxyethyl)piperidin-1-yl)propan-1-one | Lacks amino group | Minimal activity |

| 3-Amino-1-piperidin-1-yl-propan-1-one | Lacks hydroxyethyl group | Moderate activity |

This comparison underscores the significance of both the hydroxyethyl and amino groups in conferring distinct biological properties.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is primarily studied for its potential therapeutic effects. Research indicates that it may act as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.

Case Study: Neurological Applications

A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in treating conditions like anxiety and depression. The research demonstrated that certain modifications to the structure enhanced its binding affinity to neurotransmitter receptors, suggesting a potential pathway for drug development .

Synthesis of Pharmaceutical Intermediates

This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its unique piperidine structure allows for various chemical modifications, making it versatile for developing new drugs.

Data Table: Synthesis Pathways

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| 3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | Antidepressant Development | Alkylation and Reduction |

| 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | Analgesic Properties | Condensation Reactions |

Neuropharmacological Studies

Research has indicated that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions are crucial for developing treatments for mood disorders.

Case Study: Neuropharmacological Impact

A recent investigation highlighted the compound's ability to modulate serotonin receptor activity, which could lead to innovative treatments for depression and anxiety disorders. The findings suggest that further exploration into its mechanism could yield significant therapeutic benefits .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Piperidine/Piperazine Ring

Hydroxy-Substituted Analogues

- 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride Structure: Features a hydroxyl group at the 4-position of piperidine and a hydrochloride salt. Properties: The hydrochloride salt enhances crystallinity and aqueous solubility but may reduce bioavailability in non-polar environments. Molecular Weight: ~246.7 g/mol (including HCl).

Alkyl-Substituted Analogues

- 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one Structure: A methyl group at the 2-position of piperidine. Properties: Lower polarity (molecular weight: 170.25 g/mol) increases lipophilicity, favoring membrane permeability. No biological data provided, but simpler substituents may reduce synthetic complexity .

Heteroaromatic-Modified Analogues

- 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Structure: Piperazine ring with a pyridinyl substituent. Molecular weight: 234.3 g/mol .

Kinase Inhibitors

- (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) Activity: IC50 = 360 nM against glycogen synthase kinase-3β (GSK-3β). The bromo-indole moiety enhances potency, while the piperidine-propanone scaffold contributes to metabolic stability . Comparison: The target compound lacks the bulky indole substituent, which may reduce kinase affinity but improve pharmacokinetic properties.

Antitubercular Agents

- Synthesis via Mannich reaction parallels methods applicable to the target compound .

Research Findings and Implications

- Metabolic Stability: Hydroxyethyl and hydroxylated piperidine derivatives may exhibit improved metabolic stability compared to non-polar analogues, as seen in kinase inhibitors like (R)-28 .

- The target compound’s hydroxyethyl group could mitigate these issues through stereochemical control or intermediate purification.

- Biological Specificity : The absence of bulky aromatic groups (e.g., indole, pyrimidoindole) in the target compound may limit kinase inhibition but broaden off-target applications, such as neuroprotection or antitubercular activity .

Preparation Methods

Synthetic Route Overview

The synthesis of 3-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one generally proceeds through the following key steps:

Step 1: Formation of 3-Amino-1-(piperidin-1-yl)propan-1-one intermediate

This intermediate is synthesized by nucleophilic substitution of piperidine on a suitable electrophilic precursor such as 3-chloropropan-1-one under basic conditions. Sodium hydroxide or other bases facilitate the substitution reaction, which is typically conducted under controlled heating to drive the reaction to completion.Step 2: Introduction of the 1-hydroxyethyl substituent on the piperidine ring

The hydroxyethyl group is introduced via selective reduction or alkylation of the piperidine nitrogen or ring carbon. This step may involve stereoselective catalytic reduction or enzymatic methods to achieve the desired chiral hydroxyethyl substituent, as described in processes for enantiomerically pure 1-substituted-3-aminoalcohols.Step 3: Purification and isolation

The final compound is purified by crystallization or chromatographic techniques to yield a white crystalline solid with high purity.

Detailed Reaction Conditions and Reagents

Industrial Scale Production Considerations

- Continuous flow reactors are employed in industrial synthesis to optimize reaction parameters such as temperature, residence time, and reagent mixing, enhancing yield and reproducibility.

- Use of automated systems and catalysts improves the efficiency of stereoselective steps, particularly for the hydroxyethyl substitution, which is crucial for producing enantiomerically pure compounds.

- The process may involve multi-step telescoping to minimize intermediate handling and reduce waste.

Research Findings and Mechanistic Insights

- The nucleophilic substitution in Step 1 proceeds via an SN2 mechanism where the piperidine nitrogen attacks the electrophilic carbon of 3-chloropropan-1-one, displacing chloride ion.

- The hydroxyethyl group introduction is often achieved by reduction of a ketone intermediate or by alkylation with (R)- or (S)-1-bromo-2-propanol derivatives, enabling control over stereochemistry.

- Catalytic asymmetric hydrogenation and enzymatic reduction have been reported as effective methods to obtain enantiomerically pure 1-substituted-3-aminoalcohols, which is relevant to the hydroxyethyl substitution in this compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one?

- Methodological Answer : A viable synthetic pathway involves nucleophilic substitution followed by Favorskii rearrangement. For example, reacting α-chloro ketones with cyclic amines like piperidine derivatives under controlled aqueous conditions (e.g., stirring at 53 K for 18 hours) can yield structurally analogous compounds. Post-synthesis purification via vacuum distillation and crystallization is recommended .

- Key Techniques : Reaction monitoring via TLC, purification via vacuum distillation, and crystallization.

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer : Adhere to strict safety protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in a cool (2–8°C), dry environment, away from oxidizers and heat sources.

- Emergency Response : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>98% recommended) using a C18 column and UV detection (e.g., λ = 254 nm) .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., amine N-H stretches at ~3300 cm⁻¹) and structural integrity via ¹H/¹³C NMR (e.g., piperidine ring protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or GC-MS (look for molecular ion peaks and fragmentation patterns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., triclinic P1 space group, α/β/γ angles ~90–97°) .

- Computational Modeling : Compare experimental data (e.g., bond lengths, angles) with DFT-optimized structures to validate stereochemistry .

Q. How to design experiments to study the compound’s reactivity with carbonyl groups?

- Methodological Answer :

- Acylation Reactions : Use coupling agents like HOBt/TBTU in anhydrous DMF with tertiary amines (e.g., NEt₃) to activate carboxylic acids for reaction with the amine group .

- Kinetic Analysis : Monitor reaction progress via ¹H NMR (e.g., disappearance of amine protons at δ 1.5–2.0 ppm).

- Example : A piperidine-based compound was acylated using 3-(thiophen-2-ylthio)propanoic acid, achieving >90% yield under optimized conditions .

Q. How to analyze byproducts or impurities formed during synthesis?

- Methodological Answer :

- GC-MS : Identify low-molecular-weight impurities (e.g., residual solvents or side products) using a DB-5MS column and electron ionization .

- HPLC-MS : Detect polar byproducts (e.g., unreacted intermediates) with a gradient elution method (water/acetonitrile + 0.1% formic acid) .

- Data Interpretation : Compare retention times and mass spectra with reference libraries to assign impurity structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.